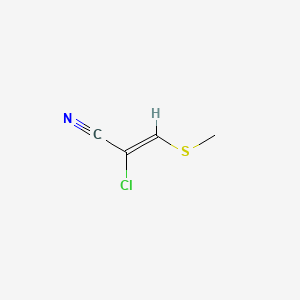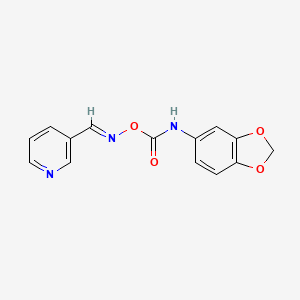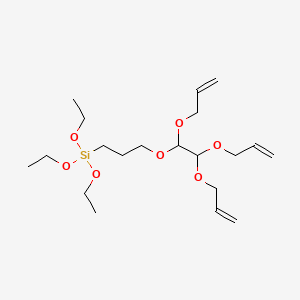
9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene is a complex organic compound that features a unique structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene typically involves multi-step organic reactions. One common method includes the reaction of allyl alcohol with a suitable silane precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The allyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or aldehydes, while reduction may produce alcohols.
科学的研究の応用
9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties and used in organic electronics.
9,10-Bis(4-methoxyphenyl)anthracene: Exhibits strong fluorescence and is used in light-emitting devices.
9,10-Bis(4-formylphenyl)anthracene: Utilized in the synthesis of advanced organic materials.
Uniqueness
9,10-Bis(allyloxy)-4,4-diethoxy-3,8,11-trioxa-4-silatetradec-13-ene is unique due to its combination of allyloxy and silane groups, which impart distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a versatile compound for research and industrial applications.
特性
CAS番号 |
67380-44-3 |
|---|---|
分子式 |
C20H38O7Si |
分子量 |
418.6 g/mol |
IUPAC名 |
triethoxy-[3-[1,2,2-tris(prop-2-enoxy)ethoxy]propyl]silane |
InChI |
InChI=1S/C20H38O7Si/c1-7-14-21-19(22-15-8-2)20(23-16-9-3)24-17-13-18-28(25-10-4,26-11-5)27-12-6/h7-9,19-20H,1-3,10-18H2,4-6H3 |
InChIキー |
OJYVSVFMSBTURN-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCOC(C(OCC=C)OCC=C)OCC=C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


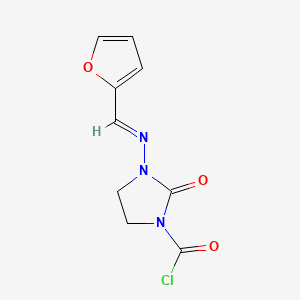

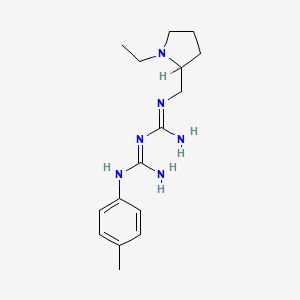


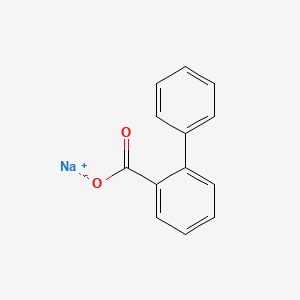

![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)

![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

